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Compound of Interest

Compound Name: BDP FL azide

Cat. No.: B605990 Get Quote

For researchers, scientists, and drug development professionals engaged in bioconjugation,

the precise quantification of fluorescent labeling is critical for experimental consistency and

accuracy. BDP FL azide, a bright and photostable green-fluorescent probe, is a popular choice

for labeling biomolecules via click chemistry. This guide provides an objective comparison of

BDP FL azide with common alternatives and details the experimental protocols necessary for

accurately measuring the degree of labeling.

BDP FL azide is a borondipyrromethene (BODIPY)-based dye known for its high fluorescence

quantum yield, sharp emission spectra, and superior photostability compared to traditional

fluorescein dyes.[1][2][3] Its azide functional group allows for covalent attachment to alkyne-

modified biomolecules through the highly efficient and bioorthogonal copper-catalyzed azide-

alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click

chemistry reactions.[4][5]

Comparison with Alternative Azide Probes
The selection of a fluorescent azide probe depends on the specific experimental requirements,

including the available excitation sources, desired emission color, and the chemical

environment of the assay. BDP FL azide is often compared with other fluorescent azides in the

green to orange-red spectral range, such as Alexa Fluor 488 azide and Cy3 azide.
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The following table summarizes the key quantitative data for BDP FL azide and two common

alternatives.

Feature BDP FL Azide
Alexa Fluor 488
Azide

Cy3 Azide

Excitation Max (λex) 503 nm 495-499 nm 555 nm

Emission Max (λem) 509 nm 519-520 nm 570 nm

Molar Extinction

Coefficient (ε)
~92,000 cm⁻¹M⁻¹ ~71,000 cm⁻¹M⁻¹ ~150,000 cm⁻¹M⁻¹

Fluorescence

Quantum Yield (Φ)
~0.97 ~0.92 ~0.31

Correction Factor

(CF280)
~0.027 Not readily available ~0.09

Molecular Weight 374.2 g/mol ~800 g/mol 575.19 g/mol

Key Advantages

High photostability,

high quantum yield,

pH insensitivity.

High brightness,

photostability, and pH

insensitivity.

High extinction

coefficient, suitable for

red channel imaging.

Key Disadvantages
Lower extinction

coefficient than Cy3.

Higher molecular

weight.

Lower quantum yield,

can be sensitive to

DNA conjugation.

Experimental Protocols
Accurate determination of the degree of labeling (DOL) is essential for ensuring the quality and

reproducibility of experiments. The DOL represents the average number of dye molecules

conjugated to each biomolecule (e.g., a protein). A DOL between 0.5 and 1 is often ideal for

maintaining protein function while achieving sufficient signal.

Protocol 1: Labeling of an Alkyne-Modified Protein with
BDP FL Azide
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This protocol outlines a general procedure for labeling a protein containing an alkyne group

(e.g., introduced via metabolic labeling with an alkyne-bearing amino acid) with BDP FL azide
using a copper-catalyzed click reaction (CuAAC).

Materials:

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

BDP FL azide

Anhydrous Dimethylsulfoxide (DMSO)

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., Sodium Ascorbate)

Ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

Prepare Stock Solutions:

Dissolve BDP FL azide in anhydrous DMSO to a final concentration of 10 mM.

Prepare a 50 mM stock solution of CuSO₄ in deionized water.

Prepare a 250 mM stock solution of Sodium Ascorbate in deionized water (must be made

fresh).

Prepare a 50 mM stock solution of THPTA in deionized water.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final

concentration of 1-5 mg/mL).

Add BDP FL azide stock solution to achieve a 5- to 20-fold molar excess over the protein.
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Prepare the copper catalyst premix: in a separate tube, mix CuSO₄ and THPTA at a 1:5

molar ratio.

Add the CuSO₄/THPTA premix to the reaction tube to a final copper concentration of 1

mM.

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final

concentration of 5 mM.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from

light.

Purification: Remove the unreacted BDP FL azide and reaction components by passing the

mixture through a size-exclusion chromatography column equilibrated with the desired

storage buffer. Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is calculated using UV-Visible spectrophotometry by measuring the absorbance of the

purified protein-dye conjugate at 280 nm (for the protein) and at the dye's maximum

absorbance wavelength (λmax).

Procedure:

Spectrophotometer Measurement:

Measure the absorbance of the purified, labeled protein solution in a quartz cuvette.

Record the absorbance at 280 nm (A₂₈₀).

Record the absorbance at the λmax of BDP FL, which is 503 nm (A₅₀₃).

Calculation: The degree of labeling is calculated using the Beer-Lambert law and a

correction factor (CF₂₈₀) to account for the dye's absorbance at 280 nm.

The formula is: DOL = (A₅₀₃ × ε_protein) / ((A₂₈₀ - (A₅₀₃ × CF₂₈₀)) × ε_dye)

Where:
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A₅₀₃ = Absorbance of the conjugate at 503 nm.

A₂₈₀ = Absorbance of the conjugate at 280 nm.

ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000

M⁻¹cm⁻¹).

ε_dye = Molar extinction coefficient of BDP FL azide at 503 nm (92,000 M⁻¹cm⁻¹).

CF₂₈₀ = Correction factor for BDP FL azide (A₂₈₀ / A₅₀₃), which is approximately 0.027.

Mandatory Visualizations
To further clarify the processes described, the following diagrams illustrate the chemical

reaction and experimental workflow.
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
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Caption: Experimental workflow for protein labeling and DOL determination.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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